molecular formula C9H8N2O4 B12860806 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid

2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid

Cat. No.: B12860806
M. Wt: 208.17 g/mol
InChI Key: HVHSQOQYFQFODN-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group at the 2-position of the benzoxazole ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid typically involves the cyclization of 2-hydroxyphenylthiourea derivatives. One efficient method is the solid-phase parallel synthesis, where polymer-bound 2-aminobenzo[d]oxazole resins are prepared by cyclization reactions of 2-hydroxyphenylthiourea resin . The reaction conditions often involve the use of catalysts such as iron(III) chloride (FeCl3) and can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an amino group and a hydroxyacetic acid moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2-amino-1,3-benzoxazol-7-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8N2O4/c10-9-11-5-3-1-2-4(7(5)15-9)6(12)8(13)14/h1-3,6,12H,(H2,10,11)(H,13,14)

InChI Key

HVHSQOQYFQFODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(C(=O)O)O

Origin of Product

United States

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